molecular formula C8H9NO B093265 Phenylacetamide CAS No. 103-81-1

Phenylacetamide

Cat. No. B093265
CAS RN: 103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
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Patent
US06211202B1

Procedure details

2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide (0.46 g, 2.07 mmol) was dissolved with stirring in anhydrous dimethyl sulphoxide (20 mL) and 60% sodium hydride (0.10 g, 2.5 mmol) added. The reaction mixture was stirred at room temperature for 20 minutes and a solution of 2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane (0.62 g, 2.07 mmol) in anhydrous dimethyl sulphoxide (5 mL) added. The reaction mixture was heated to 45° C. and stirred overnight. It was then cooled to room temperature and poured into water. This was extracted with ethyl acetate (2×40 mL), the organic extracts combined and washed with water and brine, and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane) gave the desired product (0.37 g, 40%) as a clear gum.
Name
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
OC[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=NOC)[C:10]([NH:12]C)=[O:11].[H-].[Na+].CC(C)CC1(C2C=NC(S(C)(=O)=O)=C(C)C=2)OCCO1.O>CS(C)=O>[C:4]1([CH2:9][C:10]([NH2:12])=[O:11])[CH:5]=[CH:6][CH:7]=[CH:8][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
Quantity
0.46 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)C(C(=O)NC)=NOC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
Quantity
0.62 g
Type
reactant
Smiles
CC(CC1(OCCO1)C=1C=NC(=C(C1)C)S(=O)(=O)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 45° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 132.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.